molecular formula C4H5ClN4O B2442777 4-chloro-1H-pyrazole-3-carbohydrazide CAS No. 1005584-54-2

4-chloro-1H-pyrazole-3-carbohydrazide

Cat. No.: B2442777
CAS No.: 1005584-54-2
M. Wt: 160.56
InChI Key: DGRFNTUUGGUSQC-UHFFFAOYSA-N
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Description

4-chloro-1H-pyrazole-3-carbohydrazide is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrazole-3-carbohydrazide typically involves the condensation of hydrazine derivatives with 4-chloro-1H-pyrazole-3-carboxylic acid or its esters. One common method includes the reaction of 4-chloro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as using eco-friendly solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

4-chloro-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole-3-carboxylic acid: The parent compound without the hydrazide group.

    4-Chloro-1H-pyrazole-3-carboxamide: A similar compound with an amide group instead of a hydrazide group.

    4-Chloro-1H-pyrazole-3-carboxylic acid methyl ester: A methyl ester derivative of the parent compound.

Uniqueness

4-chloro-1H-pyrazole-3-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

4-chloro-1H-pyrazole-5-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-2-1-7-9-3(2)4(10)8-6/h1H,6H2,(H,7,9)(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRFNTUUGGUSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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